molecular formula C4H4N2O B11924396 Pyrimidin-5(4H)-one CAS No. 220560-87-2

Pyrimidin-5(4H)-one

Cat. No.: B11924396
CAS No.: 220560-87-2
M. Wt: 96.09 g/mol
InChI Key: BDTRIDKONHOQQN-UHFFFAOYSA-N
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Description

Pyrimidin-5(4H)-one is a heterocyclic organic compound with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3, and a keto group at position 5. This compound is a derivative of pyrimidine and is known for its significance in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidin-5(4H)-one can be synthesized through several methods, including:

    Cyclization Reactions: One common method involves the cyclization of β-ketoesters with guanidine or urea under acidic or basic conditions.

    Condensation Reactions: Another approach is the condensation of formamidine with β-dicarbonyl compounds.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Pyrimidin-5(4H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its role in nucleic acid analogs and enzyme inhibitors.

    Medicine: this compound derivatives are explored for their potential as antiviral, anticancer, and antimicrobial agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Pyrimidin-5(4H)-one involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, its derivatives can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

    Pyrimidine: The parent compound of Pyrimidin-5(4H)-one, lacking the keto group.

    Dihydropyrimidine: A reduced form of this compound.

    Pyrazolo[3,4-d]pyrimidine: A fused heterocyclic compound with similar structural features.

Uniqueness: this compound is unique due to its keto group at position 5, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a variety of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

Pyrimidin-5(4H)-one, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a derivative of pyrimidine, characterized by a carbonyl group at the 5-position and a nitrogen atom at the 1-position of the six-membered ring. Its structural features contribute to its ability to interact with various biological targets, leading to a wide range of pharmacological effects.

1. Antimicrobial Activity

Research has indicated that this compound derivatives exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

2. Antitumor Effects

This compound has shown promise in cancer therapy. Several studies have reported its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds derived from this compound have been observed to inhibit tumor growth in xenograft models, demonstrating their potential as anticancer agents .

3. Anti-inflammatory Properties

The anti-inflammatory activity of this compound derivatives has been documented in several research articles. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Notably, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence its potency and selectivity for specific targets. For example:

Position Modification Effect on Activity
2Methyl group additionIncreased antitumor activity
4Halogen substitutionEnhanced antimicrobial efficacy
6Hydroxyl group introductionImproved anti-inflammatory properties

These modifications can enhance solubility, bioavailability, and target specificity, contributing to the development of more effective therapeutic agents.

Case Study 1: Antitubercular Activity

A focused library of this compound analogues was screened for antitubercular activity against Mycobacterium tuberculosis. Several compounds exhibited low cytotoxicity while maintaining significant efficacy within infected macrophages. The mechanism of action was distinct from traditional antitubercular drugs, indicating a novel pathway for combating drug-resistant strains .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that certain this compound derivatives could effectively inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compounds were found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Properties

CAS No.

220560-87-2

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

IUPAC Name

4H-pyrimidin-5-one

InChI

InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1,3H,2H2

InChI Key

BDTRIDKONHOQQN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=NC=N1

Origin of Product

United States

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